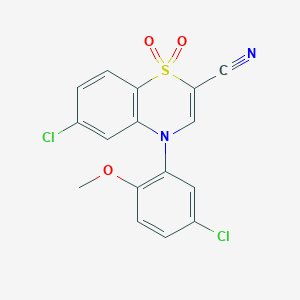

6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

This compound is a benzothiazine derivative characterized by a bicyclic core structure with a sulfur atom in the thiazine ring and two oxygen atoms in the sulfone group. Key substituents include:

- 6-Chloro group: Enhances electrophilicity and influences steric interactions.

- 2-Carbonitrile: A polar functional group that may enhance binding specificity through dipole interactions.

Properties

IUPAC Name |

6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3S/c1-23-15-4-2-10(17)6-13(15)20-9-12(8-19)24(21,22)16-5-3-11(18)7-14(16)20/h2-7,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXOOBMVOCDWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazine ring and the introduction of the chloro and methoxy substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15) from the provided evidence .

Structural Differences

| Feature | Target Compound | Compound 15 (Evidence) |

|---|---|---|

| Core Structure | Benzothiazine (1 sulfur, 1 nitrogen) | Benzodithiazine (2 sulfur atoms, 1 nitrogen) |

| Substituents | 4-(5-Chloro-2-methoxyphenyl), 2-carbonitrile | 3-[2-(2,4-Dihydroxybenzylidene)-1-methylhydrazino], 7-methyl ester |

| Functional Groups | Cl, OCH₃, CN, SO₂ | Cl, OH, COOCH₃, N=N, SO₂ |

Physicochemical Properties

Key Research Findings and Limitations

- The provided evidence highlights the role of substituents in modulating thermal stability and solubility .

- Data Gaps: No direct pharmacological or kinetic data exists for the target compound.

Biological Activity

6-Chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a synthetic compound belonging to the benzothiazine family. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of benzothiazine derivatives typically involves the condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. The resulting compounds can undergo oxidative cyclization to yield various benzothiazine derivatives. For instance, the synthesis pathway for this compound includes the reaction of specific precursors under controlled conditions to achieve the desired structural characteristics .

Antioxidant Activity

Research has indicated that benzothiazine derivatives possess significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases. In vitro studies have shown that these compounds can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated using broth microdilution methods. Results indicate that this compound exhibits inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Studies have explored the anticancer properties of benzothiazine derivatives. The compound has shown promise in inhibiting tumor cell proliferation in several cancer cell lines. It appears to induce apoptosis through the activation of intrinsic pathways involving caspases and Bcl-2 family proteins .

The biological activity of this compound may be attributed to its interaction with specific cellular targets:

- Bcl-2 Inhibition : Compounds in this class may interact with Bcl-2 proteins, promoting apoptosis in cancer cells .

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Reactive Oxygen Species Modulation : By modulating ROS levels, this compound can exert protective effects against oxidative damage.

Case Studies

Several studies have documented the biological activity of related benzothiazine compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.